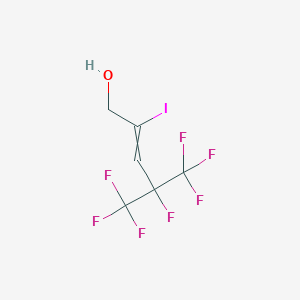4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
CAS No.: 261760-25-2
Cat. No.: VC7911986
Molecular Formula: C6H4F7IO
Molecular Weight: 351.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 261760-25-2 |
|---|---|
| Molecular Formula | C6H4F7IO |
| Molecular Weight | 351.99 g/mol |
| IUPAC Name | 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol |
| Standard InChI | InChI=1S/C6H4F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h1,15H,2H2 |
| Standard InChI Key | RLTYZSOFMJFAHD-UHFFFAOYSA-N |
| SMILES | C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O |
| Canonical SMILES | C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound is formally identified by the IUPAC name 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol and is represented by the molecular formula C₆H₆F₇IO . Its structure features a pentenol backbone with fluorine atoms at positions 4 and 5, a trifluoromethyl group at position 4, and an iodine atom at position 2 (Table 1).
Table 1: Key Identifiers of 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
| Property | Value |
|---|---|
| CAS Number | 114810-56-9 |
| Molecular Formula | C₆H₆F₇IO |
| Molecular Weight | 354.01 g/mol |
| IUPAC Name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol |
| Synonyms | 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol; 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)- |
The structural arrangement of fluorine and iodine substituents confers significant electronegativity and polarizability, influencing its reactivity and interactions in chemical systems. The canonical SMILES string C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O provides a precise representation of its connectivity, highlighting the hydroxyl group at position 1 and the unsaturated double bond between carbons 2 and 3 .
Physicochemical Properties
Stability and Reactivity
Fluorinated compounds like this are typically thermally stable due to the strong carbon-fluorine bonds, which resist degradation under standard conditions. The presence of iodine introduces photolability, necessitating storage in opaque containers to prevent light-induced decomposition. The hydroxyl group at position 1 enables hydrogen bonding, enhancing solubility in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Table 2: Estimated Physicochemical Properties
| Property | Value/Description |
|---|---|
| Boiling Point | ~144–150°C (estimated) |
| Density | ~1.9 g/cm³ (estimated) |
| Solubility | Moderate in polar aprotic solvents |
| Reactivity | Susceptible to nucleophilic substitution at iodine site |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume